molecular formula C15H11NO6 B5795340 5-formyl-2-methoxyphenyl 4-nitrobenzoate

5-formyl-2-methoxyphenyl 4-nitrobenzoate

Cat. No. B5795340
M. Wt: 301.25 g/mol
InChI Key: IALUWBNGRXVZBJ-UHFFFAOYSA-N
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Description

5-formyl-2-methoxyphenyl 4-nitrobenzoate, also known as FMNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological studies due to its unique properties and mechanism of action.

Mechanism of Action

5-formyl-2-methoxyphenyl 4-nitrobenzoate acts as a substrate for various enzymes, which catalyze the conversion of 5-formyl-2-methoxyphenyl 4-nitrobenzoate into a fluorescent product. The fluorescence intensity of the product is directly proportional to the activity of the enzyme. In the case of ROS detection, 5-formyl-2-methoxyphenyl 4-nitrobenzoate is oxidized by ROS, resulting in the formation of a fluorescent product. The fluorescence intensity is directly proportional to the concentration of ROS present in the biological system.
Biochemical and Physiological Effects:
5-formyl-2-methoxyphenyl 4-nitrobenzoate has been used to study the biochemical and physiological effects of various enzymes and ROS in biological systems. It has been shown to be a useful tool in the study of oxidative stress, inflammation, and various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-formyl-2-methoxyphenyl 4-nitrobenzoate in lab experiments include its high sensitivity, stability, and ease of use. It is also relatively inexpensive compared to other fluorescent probes. However, 5-formyl-2-methoxyphenyl 4-nitrobenzoate has limitations such as its potential toxicity to cells and its limited applicability to certain enzymes and biological systems.

Future Directions

There are several future directions for the use of 5-formyl-2-methoxyphenyl 4-nitrobenzoate in scientific research. One direction is the development of new fluorescent probes based on 5-formyl-2-methoxyphenyl 4-nitrobenzoate for the detection of other reactive species such as reactive nitrogen species (RNS). Another direction is the use of 5-formyl-2-methoxyphenyl 4-nitrobenzoate in the development of new drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, the use of 5-formyl-2-methoxyphenyl 4-nitrobenzoate in the study of the microbiome and its role in various physiological processes is another promising direction for future research.
Conclusion:
In conclusion, 5-formyl-2-methoxyphenyl 4-nitrobenzoate is a versatile compound that has found widespread use in scientific research. Its unique properties and mechanism of action make it a valuable tool in the study of various enzymes and ROS in biological systems. The future directions for the use of 5-formyl-2-methoxyphenyl 4-nitrobenzoate in scientific research are promising and will undoubtedly lead to new discoveries and advancements in the field.

Synthesis Methods

5-formyl-2-methoxyphenyl 4-nitrobenzoate can be synthesized through a series of chemical reactions. The synthesis process involves the reaction between 5-formyl-2-methoxyphenol and 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting compound is then purified using various techniques such as recrystallization and column chromatography. The purity of the compound is crucial for its use in scientific research.

Scientific Research Applications

5-formyl-2-methoxyphenyl 4-nitrobenzoate is widely used in scientific research as a substrate for various enzymes such as peroxidases and dehydrogenases. It is also used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 5-formyl-2-methoxyphenyl 4-nitrobenzoate has been used to study the kinetics of various enzymes and to investigate the role of ROS in various physiological and pathological processes.

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-13-7-2-10(9-17)8-14(13)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALUWBNGRXVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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